
2-(2-Nitrophenyl)thiophene
Overview
Description
“2-(2-Nitrophenyl)thiophene”, also known as NPT, is a chemical compound that belongs to the class of thiophene derivatives. It is a yellow crystalline powder that is widely used in scientific research for its unique properties. The molecular weight of this compound is 205.23 and the molecular formula is C10H7NO2S .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound was evaluated using density functional theory (DFT/B3LYP) at 6-311G basis sets . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated . The observed HOMO and LUMO energy gaps affirm that charge transfer happens inside the compound .
Chemical Reactions Analysis
Thiophene and its derivatives are produced as part of the chemical defense mechanism in numerous plant species . These compounds can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 346.14° C, a predicted boiling point of 323.0° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.63 .
Scientific Research Applications
Thermochemistry and Polymorphism
2-(2-Nitrophenyl)thiophene and its derivatives are extensively studied in thermochemistry and polymorphism. For instance, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a closely related compound, exhibits fascinating conformational polymorphism. This property is significant in understanding the thermodynamic stability relationships between polymorphs and the effect of molecular conformation on physical properties like color and melting point (Yu et al., 2000).
Synthesis and Optical Properties
The synthesis and optical properties of thiophene derivatives, including those with nitrophenyl groups, have been explored. For instance, Thieno[3,2-b]thiophenes (TTs) with para-substituted phenyl groups exhibit unique absorbance characteristics and low optical band gaps, relevant for materials science and photonics (Capan et al., 2012).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to efficiently synthesize 2-(2-Nitroethenly)thiophene, a compound closely related to this compound. This method enhances the yield and offers an efficient access route, important in organic synthesis and chemical engineering (Xing et al., 2012).
Application in Organic Photovoltaic Cells
This compound derivatives have been utilized in the modification of single-wall carbon nanotubes for use in organic photovoltaic cells. These modifications enhance solubility and dispersion in organic solvents, thereby improving the efficiency of photovoltaic cells (Stylianakis et al., 2010).
Vibrational Spectra and DFT Simulations
Detailed vibrational spectra and Density Functional Theory (DFT) simulations have been conducted on thiophene derivatives, including those with nitrophenyl groups. These studies aid in understanding the molecular structure, electronic properties, and potential applications in materials science (Balakit et al., 2017).
Mechanism of Action
Safety and Hazards
When handling 2-(2-Nitrophenyl)thiophene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-(2-nitrophenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZUPKWSBYZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429365 | |
| Record name | 2-(2-nitrophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51207-30-8 | |
| Record name | 2-(2-nitrophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

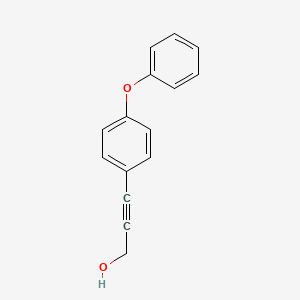
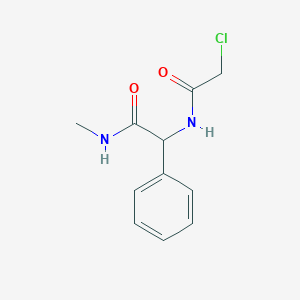
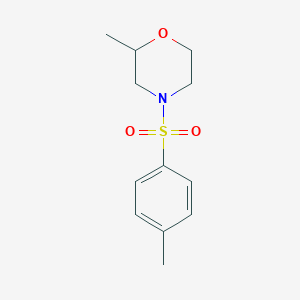
![N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine](/img/structure/B3370689.png)
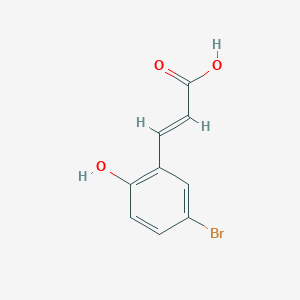
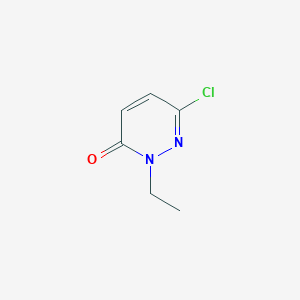


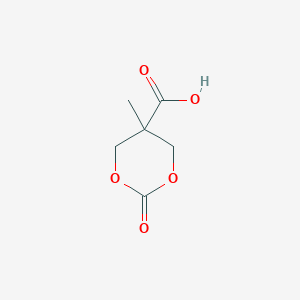
![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)

![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3370762.png)
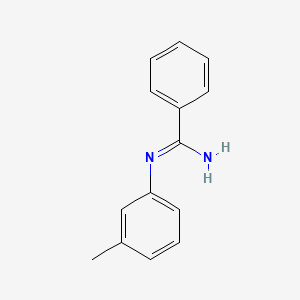
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)